molecular formula C24H27NO5 B1240683 N-Acetylaureothamine

N-Acetylaureothamine

Cat. No. B1240683
M. Wt: 409.5 g/mol
InChI Key: ZTZOKXOFRGHKSG-YPJQUURKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylaureothamine is a natural product found in Streptomyces netropsis with data available.

Scientific Research Applications

Antimicrobial Activity

  • Helicobacter Pylori Treatment : N-Acetylaureothamine demonstrates activity against Helicobacter pylori, a bacterium known to cause chronic gastritis (Jacobsen et al., 2005).

Synthesis and Biomedical Applications

  • Efficient Synthesis : N-Acetylaureothamine has been synthesized efficiently through a process involving palladium-catalyzed reactions and a ruthenium-catalyzed cross metathesis, indicating potential for scalable production (Jacobsen et al., 2005).
  • Biopolymer Research : Research on biopolymers like chitin and chitosan, which involve N-acetyl-glucosamine monomers, highlights potential biomedical applications such as wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).

Therapeutic Research in Psychiatry

  • Psychiatric Disorders : Studies have explored the use of N-acetylcysteine, a related compound, in the treatment of psychiatric disorders, suggesting potential applications for similar compounds in this field (Dean, Giorlando, & Berk, 2011).

Antioxidant and Anti-inflammatory Properties

  • Ophthalmic Applications : N-Acetylcarnosine, a compound related to N-Acetylaureothamine, shows promise in eye health due to its antioxidant and anti-inflammatory properties, suggesting similar potential for N-Acetylaureothamine (Babizhayev, 2012).

Multifunctional Therapeutic Potential

  • Glucosamine Applications : Research on glucosamine, a compound structurally related to N-Acetylaureothamine, indicates multifunctional therapeutic potential in areas like osteoarthritis relief, anti-oxidation, and anti-inflammation (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

properties

Product Name

N-Acetylaureothamine

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[(E,3Z)-3-[5-(6-methoxy-3,5-dimethyl-4-oxopyran-2-yl)oxolan-3-ylidene]-2-methylprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C24H27NO5/c1-14(10-18-6-8-20(9-7-18)25-17(4)26)11-19-12-21(29-13-19)23-15(2)22(27)16(3)24(28-5)30-23/h6-11,21H,12-13H2,1-5H3,(H,25,26)/b14-10+,19-11-

InChI Key

ZTZOKXOFRGHKSG-YPJQUURKSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)NC(=O)C)/C)/CO2

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)NC(=O)C)C)CO2

synonyms

N-acetylaureothamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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